
Methyl 2-(4-chloropyrimidin-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-cloropiridin-5-il)acetato de metilo es un compuesto orgánico con la fórmula molecular C7H7ClN2O2. Es un derivado de pirimidina, un compuesto orgánico aromático heterocíclico similar a la piridina. Este compuesto se utiliza a menudo en diversas reacciones químicas y tiene aplicaciones en la investigación científica, particularmente en los campos de la química y la biología .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(4-cloropiridin-5-il)acetato de metilo normalmente implica la reacción de 4-cloropiridina con bromoacetato de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
En entornos industriales, la producción de 2-(4-cloropiridin-5-il)acetato de metilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(4-cloropiridin-5-il)acetato de metilo experimenta diversas reacciones químicas, entre las que se incluyen:
Reacciones de sustitución: El átomo de cloro en el anillo de pirimidina puede ser sustituido por otros nucleófilos.
Reacciones de oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones específicas para formar diferentes derivados.
Hidrólisis: El grupo éster puede hidrolizarse para formar el ácido correspondiente.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, a menudo en presencia de una base como el hidruro de sodio.
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.
Principales productos formados
Reacciones de sustitución: Los productos incluyen diversas pirimidinas sustituidas.
Oxidación: Los productos incluyen derivados oxidados del compuesto original.
Reducción: Derivados reducidos del compuesto.
Aplicaciones de la investigación científica
El 2-(4-cloropiridin-5-il)acetato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se emplea en el estudio de las interacciones enzimáticas y como bloque de construcción de compuestos bioactivos.
Medicina: Se ha investigado su posible uso en el desarrollo de fármacos, en particular en la síntesis de agentes antivirales y anticancerígenos.
Industria: Se utiliza en la producción de agroquímicos y productos farmacéuticos.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chloropyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
El mecanismo de acción del 2-(4-cloropiridin-5-il)acetato de metilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que da lugar a diversos efectos biológicos. Las vías y las dianas moleculares exactas dependen de la aplicación específica y de los derivados formados a partir del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
2-(2-cloropiridin-4-il)acetato de metilo: Otro derivado de pirimidina con propiedades químicas similares.
2-(2-cloropiridin-5-il)acetato de metilo: Un compuesto estrechamente relacionado con ligeras diferencias estructurales.
Singularidad
El 2-(4-cloropiridin-5-il)acetato de metilo es único debido a su patrón de sustitución específico en el anillo de pirimidina, que confiere una reactividad química y una actividad biológica distintas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C7H7ClN2O2 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
methyl 2-(4-chloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6(11)2-5-3-9-4-10-7(5)8/h3-4H,2H2,1H3 |
Clave InChI |
GBANKVZPEGIZGB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CN=CN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
![2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12309272.png)
![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)


![6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)
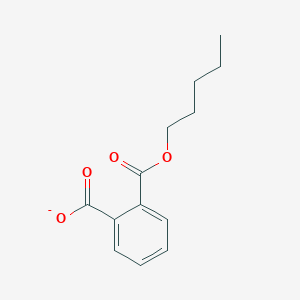
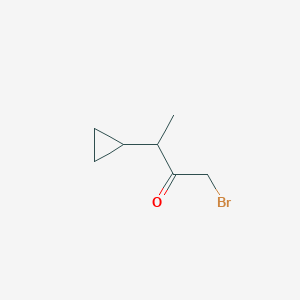
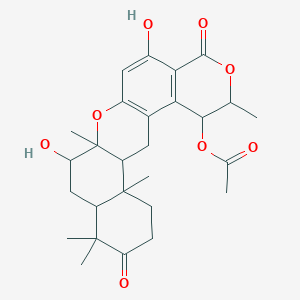
![1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309312.png)
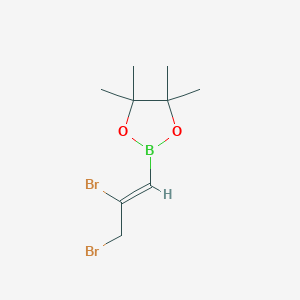
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)
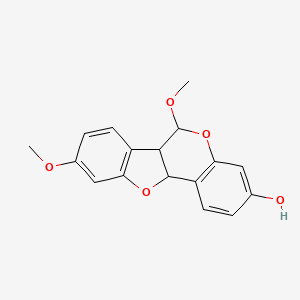
![rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis](/img/structure/B12309333.png)
